molecular formula C18H18N4OS B4685442 1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole

1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole

Cat. No.: B4685442
M. Wt: 338.4 g/mol
InChI Key: UGWUAQPEJCQBFC-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of two dimethylbenzimidazole groups connected via a sulfinyl linkage.

Properties

IUPAC Name

1-(5,6-dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-11-5-15-17(7-13(11)3)21(9-19-15)24(23)22-10-20-16-6-12(2)14(4)8-18(16)22/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWUAQPEJCQBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)N3C=NC4=C3C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The benzimidazole rings can participate in nucleophilic and electrophilic substitution reactions. Reagents such as halogens, alkylating agents, and acylating agents can be used to introduce different substituents on the benzimidazole rings.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives can inhibit the activity of certain enzymes, such as nicotinate-nucleotide-dimethylbenzimidazole phosphoribosyltransferase, which is involved in the synthesis of alpha-ribazole-5’-phosphate . This inhibition can disrupt essential biological processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole
Reactant of Route 2
Reactant of Route 2
1-(5,6-Dimethylbenzimidazol-1-yl)sulfinyl-5,6-dimethylbenzimidazole

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